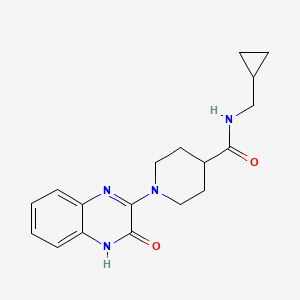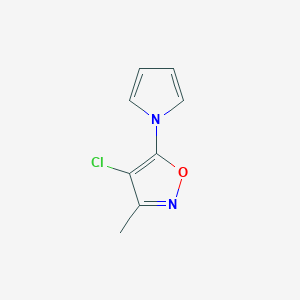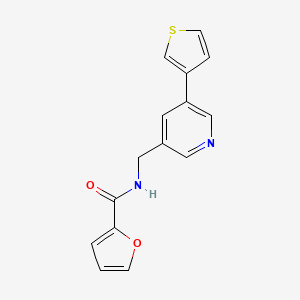
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has been extensively studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. This compound has also been studied for its potential use in treating neuropathic pain and has been shown to be effective in reducing pain in animal models.
Wirkmechanismus
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide works by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the inflammatory response and is a target for many anti-inflammatory drugs. By inhibiting the activity of p38 MAP kinase, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to reduce the activation of immune cells, such as macrophages and T cells. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. This compound is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, this compound does have some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. In addition, this compound has been shown to have some toxicity at high doses, which can limit its use in animal studies.
Zukünftige Richtungen
For the study of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide include the development of more potent and selective inhibitors of p38 MAP kinase and the study of its role in other medical conditions.
Synthesemethoden
The synthesis of 5-chloro-2-methanesulfonyl-N-pentylpyridine-4-carboxamide involves the reaction of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid with pentylamine. The resulting product is then treated with thionyl chloride to form the final compound. This synthesis method has been validated by several studies and has been shown to produce high yields of this compound.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfonyl-N-pentylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-4-5-6-14-12(16)9-7-11(19(2,17)18)15-8-10(9)13/h7-8H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVHTLNEQBBFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC=C1Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)



![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)
![2-[(2-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2451914.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)
![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)
![5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2451924.png)


